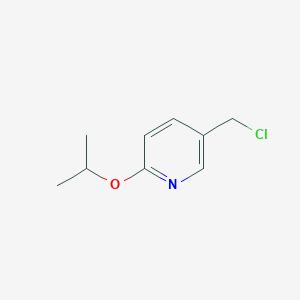

5-(Chloromethyl)-2-isopropoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(chloromethyl)-2-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-7(2)12-9-4-3-8(5-10)6-11-9/h3-4,6-7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHKMZYULLYZAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=NC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloromethyl 2 Isopropoxypyridine and Analogues

Established Synthetic Routes to Halogenated Pyridine (B92270) Frameworks

The construction of halogenated pyridine derivatives can be broadly categorized into two main approaches: the de novo formation of the pyridine ring from acyclic precursors and the functionalization of a pre-existing pyridine ring.

Pyridine Ring Formation Approaches

The synthesis of the pyridine ring itself can be achieved through various classical and modern cyclization strategies. These methods typically involve the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with an ammonia source. guidechem.com

One of the most well-known methods is the Hantzsch pyridine synthesis , which involves a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium (B1175870) salt. This method initially produces a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. While versatile for producing symmetrically substituted pyridines, modifications are required for the synthesis of unsymmetrical analogues.

Another significant approach is the Bohlmann–Rahtz pyridine synthesis , which provides a route to substituted pyridines by reacting an enamine with a propargyl aldehyde or ketone. This method is particularly useful for accessing pyridines with specific substitution patterns that may be difficult to achieve through other means.

Modern advancements have also introduced catalytic methods for pyridine ring formation, often offering higher efficiency and atom economy. These can include transition-metal-catalyzed cycloadditions and other novel cyclization cascades.

Functionalization of Pre-formed Pyridine Rings

The direct functionalization of a pre-formed pyridine ring is a common and often more practical approach for the synthesis of specific target molecules like 5-(chloromethyl)-2-isopropoxypyridine. This involves the sequential or strategic introduction of the desired substituents onto the pyridine scaffold.

The introduction of chlorine atoms onto the pyridine ring is a critical step in the synthesis of many important intermediates. Direct chlorination of pyridine itself often requires harsh conditions and can lead to a mixture of products. google.com More controlled methods often involve the chlorination of activated pyridine derivatives or the use of specific chlorinating agents.

A common strategy involves the chlorination of pyridine-N-oxides. The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. Subsequent removal of the N-oxide group yields the chlorinated pyridine. Another approach is the use of phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to convert hydroxypyridines (pyridones) to their corresponding chloropyridines. epo.org

For the synthesis of 2-chloro-5-methylpyridine, a potential precursor to the target molecule, methods starting from 3-methylpyridine have been developed. This can involve direct chlorination, which often yields a mixture of isomers, or a more controlled sequence involving N-oxidation followed by chlorination. guidechem.com

Table 1: Selected Methods for the Chlorination of Pyridine Derivatives

| Starting Material | Reagent(s) | Product | Reference |

| 3-Methylpyridine | Cl₂, catalyst | 2-Chloro-5-methylpyridine (and isomers) | patsnap.com |

| 3-Methylpyridine-N-oxide | POCl₃ | 2-Chloro-5-methylpyridine | guidechem.com |

| 5-Methyl-2-pyridone | POCl₃ or Phosgene | 2-Chloro-5-methylpyridine | epo.org |

The introduction of an alkoxy group, such as an isopropoxy group, onto a pyridine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a halopyridine, most commonly a chloropyridine, with the corresponding alkoxide.

For the synthesis of a 2-isopropoxypyridine (B97995) derivative, 2-chloropyridine is the logical precursor. The reaction is carried out by treating the 2-chloropyridine with sodium isopropoxide, which can be prepared in situ from isopropanol and a strong base like sodium hydride or sodium metal. The reactivity of the 2-chloropyridine towards nucleophilic substitution is enhanced by the electron-withdrawing nature of the nitrogen atom in the ring.

This methodology is widely applicable for the synthesis of various 2-alkoxypyridines. The choice of solvent and reaction temperature can influence the reaction rate and yield.

The introduction of a chloromethyl group onto a pyridine ring can be accomplished through several methods. One common approach is the chlorination of a methyl group already present on the pyridine ring. For instance, 2-alkoxy-5-methylpyridine could be subjected to radical side-chain chlorination using reagents like N-chlorosuccinimide (NCS) or chlorine gas under UV irradiation or in the presence of a radical initiator. google.com

Alternatively, a hydroxymethyl group can be converted to a chloromethyl group. This involves the synthesis of a 5-(hydroxymethyl)-2-isopropoxypyridine intermediate, which can then be treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to afford the desired this compound. google.com

A plausible synthetic route to this compound could, therefore, involve the following steps:

Chlorination of 3-methylpyridine to yield 2-chloro-5-methylpyridine.

Nucleophilic substitution of the chlorine atom with isopropoxide to form 2-isopropoxy-5-methylpyridine.

Side-chain chlorination of the methyl group to give this compound.

Another potential pathway begins with a precursor already containing the hydroxymethyl or a related functional group:

Start with 2-chloro-5-(hydroxymethyl)pyridine.

Perform a nucleophilic substitution with sodium isopropoxide to yield 5-(hydroxymethyl)-2-isopropoxypyridine.

Convert the hydroxymethyl group to the chloromethyl group using a suitable chlorinating agent.

Catalytic Approaches in Pyridine Synthesis

Modern synthetic chemistry has increasingly focused on the development of catalytic methods for the functionalization of pyridine rings, offering milder reaction conditions, higher selectivity, and improved sustainability. nih.govresearchgate.net Transition-metal catalysis has been particularly impactful in this area.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, allow for the introduction of a wide variety of substituents onto the pyridine ring, starting from halopyridines. While not directly applicable to the introduction of a chloromethyl or isopropoxy group in a single step, these methods are invaluable for creating diverse analogues.

More recently, direct C-H functionalization of pyridines has emerged as a powerful tool. nih.gov These methods, often employing transition metal catalysts, enable the direct coupling of C-H bonds with various reaction partners, avoiding the need for pre-functionalized starting materials. While still an evolving field, catalytic C-H activation holds significant promise for the efficient and selective synthesis of complex pyridine derivatives.

Table 2: Overview of Synthetic Strategies for Functionalized Pyridines

| Functionalization Step | General Method | Key Reagents/Catalysts |

| Pyridine Ring Formation | Hantzsch Synthesis | Aldehyde, β-ketoester, Ammonia |

| Bohlmann–Rahtz Synthesis | Enamine, Propargyl aldehyde/ketone | |

| Chlorination | From Hydroxypyridine | POCl₃, PCl₅ |

| From Pyridine-N-oxide | POCl₃ | |

| Alkoxylation | Nucleophilic Aromatic Substitution | NaOR (e.g., Sodium isopropoxide) |

| Chloromethylation | Side-chain chlorination of methylpyridine | NCS, Cl₂ (radical conditions) |

| From Hydroxymethylpyridine | SOCl₂, POCl₃ | |

| Catalytic Functionalization | Cross-Coupling Reactions | Palladium catalysts (e.g., Pd(PPh₃)₄) |

| C-H Activation | Transition metal catalysts |

Transition Metal Catalysis in Halogenated Pyridine Synthesis

Transition metal catalysis plays a pivotal role in the synthesis of halogenated pyridines, offering efficient and selective methods for the introduction of halogen atoms and other functional groups. Palladium-catalyzed reactions, in particular, have been extensively studied for C-H bond functionalization, including chlorination.

Palladium catalysts, such as palladium(II) chloride (PdCl₂) and palladium(II) acetate (B1210297) (Pd(OAc)₂), have demonstrated efficacy in the directed C-H chlorination of pyridine derivatives. nih.gov The mechanism of these reactions often involves a ligand-directed C-H activation, followed by oxidation of the resulting palladacycle. nih.gov For instance, the chlorination of 2-ortho-tolylpyridine has been shown to proceed via a rate-limiting cyclopalladation step. nih.gov The choice of the palladium precursor can influence the reaction mechanism and efficiency, with PdCl₂ being identified as an optimal catalyst for certain chlorination reactions in solvents like acetonitrile (B52724). nih.gov

The use of bifunctional ligands can further enhance the efficacy of palladium-catalyzed C-H activation. Chlorinated pyridine-pyridone ligands have been designed to overcome challenges such as N-coordination, enabling carboxylic-acid directed lactamization and cycloamination of N-protected ω-amino acids. nih.gov While not a direct halogenation of the pyridine ring itself, this demonstrates the utility of halogenated pyridine derivatives in facilitating complex transition metal-catalyzed transformations.

Copper-based catalysts have also been employed in the synthesis of pyridine derivatives. For example, a redox-neutral, [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes can be synergistically catalyzed by a copper(I) salt and a secondary ammonium salt to produce a variety of substituted pyridines under mild conditions. organic-chemistry.org

Table 1: Examples of Transition Metal Catalysts in Pyridine Synthesis

| Catalyst | Reaction Type | Substrate Example | Product Type | Reference |

| PdCl₂ | C-H Chlorination | 2-ortho-tolylpyridine | Chlorinated pyridine | nih.gov |

| Pd(OAc)₂ | C-H Acetoxylation | 2-ortho-tolylpyridine | Acetoxylated pyridine | nih.gov |

| Copper(I) salt | [3+3] Condensation | O-acetyl ketoxime and α,β-unsaturated aldehyde | Substituted pyridine | organic-chemistry.org |

| Palladium on Carbon (Pd/C) | Cross-coupling | Halogenated pyridine and boronic acid | Arylated pyridine | General Knowledge |

Organocatalysis in Pyridine Derivative Synthesis

Organocatalysis has emerged as a powerful tool in synthetic organic chemistry, providing an alternative to metal-based catalysts and often offering unique reactivity and selectivity. In the context of pyridine synthesis, organocatalysts can facilitate a wide range of transformations.

Photochemical organocatalytic methods have been developed for the functionalization of pyridines. One such method involves the use of a dithiophosphoric acid which acts as a Brønsted acid, a single electron transfer (SET) reductant, and a hydrogen atom abstractor. acs.org This allows for the functionalization of pyridines with radicals derived from allylic C–H bonds, proceeding through the formation of pyridinyl radicals. acs.org This approach has been successfully applied to a variety of substituted pyridines, including halogenated derivatives. acs.org

Furthermore, the synthesis of pyridine derivatives can be achieved through multi-component reactions catalyzed by organocatalysts. These reactions offer high atom economy by combining multiple starting materials in a single step to form complex products.

Table 2: Organocatalytic Approaches to Pyridine Functionalization

| Catalyst Type | Reaction Type | Key Intermediate | Functionalization Position | Reference |

| Dithiophosphoric acid | Photochemical C-H Functionalization | Pyridinyl radical | C4 or C6 | acs.orgnih.gov |

| Amine catalysts | Michael Addition/Cyclization | Enamine/Iminium ion | Various | General Knowledge |

Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green and sustainable chemistry are increasingly being integrated into the synthesis of specialty chemicals like this compound to minimize environmental impact and enhance process safety and efficiency.

Solvent Selection and Minimization Strategies

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether. In pyridine synthesis, traditional solvents such as volatile organic compounds (VOCs) are being replaced with greener alternatives. ijarsct.co.in

Water has been demonstrated as a viable solvent for certain pyridine syntheses, such as the Hantzsch dihydropyridine synthesis, which can be followed by aromatization to yield the pyridine ring. wikipedia.org The use of aqueous micelles with ultrasonic irradiation has also been shown to improve reaction yields. wikipedia.org Ionic liquids and deep eutectic solvents (DES) are also being explored as non-toxic and biodegradable alternatives to conventional organic solvents. ijarsct.co.inwikipedia.org Solvent-free reaction conditions represent another important strategy for minimizing waste and environmental impact.

Atom Economy and Waste Reduction in Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy generate minimal waste, making them more sustainable.

Multi-component reactions, such as the Hantzsch pyridine synthesis, are inherently more atom-economical than linear, multi-step syntheses as they combine several reactants in a single pot. wikipedia.org Addition reactions are generally considered to have 100% atom economy as all reactant atoms are incorporated into the product. In contrast, substitution and elimination reactions generate byproducts and thus have lower atom economy.

For example, the synthesis of pyridines via a [3+3]-type condensation catalyzed by a copper(I) salt is a step-economical approach that avoids the need for extra oxidants. organic-chemistry.org The development of catalytic systems that enable simple addition reactions is a key strategy for improving atom economy in chemical synthesis.

Table 3: Comparison of Atom Economy in Different Reaction Types

| Reaction Type | General Atom Economy | Byproduct Generation | Example in Pyridine Synthesis |

| Addition | High (often 100%) | None | Diels-Alder reaction |

| Rearrangement | High (often 100%) | None | Claisen rearrangement |

| Substitution | Moderate to Low | Yes | Nucleophilic aromatic substitution |

| Elimination | Low | Yes | Dehydration |

Process Intensification and Optimization Techniques

Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. In the synthesis of pyridine derivatives, microwave-assisted synthesis and continuous flow technology are key process intensification techniques.

Microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating methods. mdpi.comyoutube.com This is attributed to rapid and uniform heating of the reaction mixture. Microwave irradiation has been successfully applied to the synthesis of various pyridine derivatives, including the amination of chloropyridines. nih.govrsc.org

Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety, especially for highly exothermic or potentially hazardous reactions. beilstein-journals.orgresearchgate.netorganic-chemistry.orgresearchgate.net The synthesis of pyridines and dihydropyridines has been demonstrated in microwave flow reactors, allowing for the continuous processing of materials and potentially enabling automated multi-step syntheses. beilstein-journals.org The N-oxidation of pyridine derivatives has also been successfully carried out in a continuous flow microreactor, offering a safer and more efficient process compared to batch reactors. researchgate.netorganic-chemistry.org

Table 4: Process Intensification Techniques in Pyridine Synthesis

| Technique | Key Advantages | Application Example | Reference |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Amination of chloropyridines | nih.govrsc.org |

| Continuous Flow Processing | Enhanced safety, precise control, scalability | Bohlmann–Rahtz pyridine synthesis | beilstein-journals.org |

| Continuous Flow Microreactor | High efficiency, catalyst stability | N-oxidation of pyridine derivatives | researchgate.netorganic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of 5 Chloromethyl 2 Isopropoxypyridine

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of the reactivity profile of 5-(chloromethyl)-2-isopropoxypyridine. These reactions can theoretically occur at two primary sites: the benzylic carbon of the chloromethyl group and the carbon atoms of the pyridine (B92270) ring itself.

Substitution at the Chloromethyl Group

The chloromethyl group at the 5-position of the pyridine ring is analogous to a benzylic halide. The chlorine atom is a good leaving group, and the adjacent pyridine ring can stabilize a developing positive charge on the methylene (B1212753) carbon, facilitating both SN1 and SN2 type reactions. This position is the most reactive site on the molecule for nucleophilic attack.

The high reactivity of this benzylic-like chloride allows for facile substitution by a wide range of nucleophiles. This reactivity is a key feature in the synthetic utility of related compounds, such as 5-(chloromethyl)furfural, which readily undergoes substitution with various nucleophiles. escholarship.org For instance, analogous chloromethylpyridines are known to react with nucleophiles like hydrazine to form hydrazinylmethylpyridine derivatives. This type of reaction underscores the utility of the chloromethyl group as a handle for introducing diverse functionalities onto the pyridine scaffold. The reaction proceeds via a standard nucleophilic substitution mechanism where the nucleophile displaces the chloride ion.

This reactivity extends to the formation of carbon-carbon bonds. The chloromethyl group can serve as an electrophile in metal-catalyzed cross-coupling reactions, reacting with organometallic reagents to form sp³-sp² or sp³-sp bonds, further highlighting its versatility as a synthetic building block. nih.gov

Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings, such as pyridine. wikipedia.orgmasterorganicchemistry.comlibretexts.org The electronegative nitrogen atom in the pyridine ring withdraws electron density, making the ring carbons, particularly at the 2- and 4-positions (ortho and para to the nitrogen), susceptible to attack by strong nucleophiles. stackexchange.compearson.com

The mechanism involves the attack of a nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. For pyridine, attack at the C-2 or C-4 position allows the negative charge to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.compearson.com Attack at the C-3 position does not allow for this stabilization, making substitution at this position much less favorable.

In this compound, the C-2 position is occupied by an isopropoxy group. While alkoxides are not as effective as leaving groups as halides, they can be displaced under certain conditions, especially with the activating effect of the ring nitrogen. However, the reactivity of the chloromethyl group is substantially higher, and nucleophilic attack will overwhelmingly occur at the benzylic carbon rather than on the pyridine ring under typical conditions. For SNAr to occur on the ring, forcing conditions or the use of very strong nucleophiles would likely be necessary to displace the isopropoxy group.

Electrophilic Aromatic Substitution on the Pyridine Nucleus

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom (usually hydrogen) on an aromatic ring with an electrophile. wikipedia.org The general mechanism proceeds in two steps: attack of the electrophile by the aromatic pi-system to form a carbocation intermediate (a sigma complex or Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

Pyridine itself is generally unreactive towards electrophilic aromatic substitution compared to benzene. The electronegative nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density. Furthermore, under the acidic conditions often required for SEAr reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, creating a pyridinium ion. This further increases the deactivation of the ring.

Despite this deactivation, SEAr on pyridine can occur, typically requiring harsh conditions and proceeding with a preference for substitution at the 3-position. In this compound, the outcome of an SEAr reaction is controlled by the combined directing effects of the substituents:

2-Isopropoxy Group : This is an alkoxy group, which is a strong activating group and an ortho, para-director due to its ability to donate electron density via resonance. It will direct incoming electrophiles to the 3- and 5-positions.

5-Chloromethyl Group : This is a weakly deactivating group due to the inductive effect of the chlorine atom, and it acts as an ortho, para-director. However, its influence is weaker than the isopropoxy group.

Pyridine Nitrogen : The ring nitrogen itself strongly deactivates the 2-, 4-, and 6-positions and directs incoming electrophiles to the 3- and 5-positions.

Considering these combined effects, the 2-isopropoxy group strongly activates the ring, counteracting the deactivation by the nitrogen. Both the isopropoxy group and the ring nitrogen direct towards the 3-position. Therefore, the C-3 position is the most electronically enriched and sterically accessible site for electrophilic attack.

Organometallic Reactions and Cross-Coupling Chemistry

Organometallic reactions, particularly palladium-catalyzed cross-coupling reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comnih.gov Pyridine derivatives are common substrates in these transformations.

Palladium-Catalyzed Coupling Reactions of Pyridine Derivatives

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Negishi, and Sonogashira reactions, are fundamental in modern organic synthesis. sigmaaldrich.comyoutube.comyoutube.com The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com

For a molecule like this compound, there are multiple potential sites for cross-coupling:

The C(sp³)-Cl bond of the chloromethyl group.

The C(sp²)-H bonds on the pyridine ring via C-H activation.

The benzylic C-Cl bond is susceptible to oxidative addition to a low-valent palladium complex, making it a suitable handle for cross-coupling reactions. For example, Suzuki-Miyaura coupling could be employed to react the chloromethyl group with an organoboron reagent to form a new C-C bond. researchgate.netnih.govresearchgate.net The success of such reactions often depends on the choice of catalyst, ligands, and reaction conditions to achieve selective activation of the C(sp³)-Cl bond over other potential reaction sites. nih.gov

The development of bulky, electron-rich phosphine ligands has significantly expanded the scope of substrates for these reactions, enabling the coupling of less reactive partners like aryl chlorides and heteroaryl systems under mild conditions. nih.gov The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting the reaction. nih.gov However, the use of appropriate ligands can mitigate this effect and facilitate efficient coupling. nih.gov

Below is a table summarizing common catalytic systems used in palladium-catalyzed cross-coupling reactions relevant to pyridine derivatives.

| Reaction Type | Palladium Source | Ligand | Base | Coupling Partner |

| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | Biarylphosphines (e.g., XPhos, SPhos) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Aryl/Alkyl Boronic Acids/Esters |

| Negishi | Pd(OAc)₂ | CPhos-type ligands | (None required) | Organozinc reagents |

| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ (often with CuI co-catalyst) | Et₃N, Piperidine | Terminal Alkynes |

| Heck | Pd(OAc)₂ | P(t-Bu)₃ | Et₃N, K₂CO₃ | Alkenes |

This table represents common conditions and components; specific substrates may require optimization. sigmaaldrich.com

Reactions with Grignard and Organolithium Reagents

Grignard (R-MgX) and organolithium (R-Li) reagents are potent sources of nucleophilic carbon and are widely utilized for the formation of carbon-carbon bonds. libretexts.orglibretexts.orglibretexts.org Due to the highly polar nature of the C-Mg and C-Li bonds, the organic moiety carries a significant partial negative charge, rendering it a strong nucleophile and a strong base. wikipedia.org

The primary site of reactivity for this compound with these organometallic reagents is the electrophilic carbon of the chloromethyl group. The reaction proceeds via a nucleophilic substitution mechanism, where the carbanionic portion of the Grignard or organolithium reagent displaces the chloride leaving group. This reaction is analogous to the well-established reactivity of benzylic halides with organometallic reagents. uni-muenchen.de

The general transformation can be represented as follows:

Cl-CH₂-(C₅H₃N)-O-iPr + R-M → R-CH₂-(C₅H₃N)-O-iPr + M-Cl

(where M = MgX or Li)

This substitution reaction provides a versatile route to introduce a wide array of alkyl, alkenyl, alkynyl, or aryl groups at the 5-position of the 2-isopropoxypyridine (B97995) core, effectively elongating the carbon chain.

| Reagent Type | General Formula | R Group | Expected Product |

| Grignard Reagent | R-MgX | Alkyl, Aryl, Vinyl | 5-(Alkyl/Aryl/Vinyl-methyl)-2-isopropoxypyridine |

| Organolithium Reagent | R-Li | Alkyl, Aryl | 5-(Alkyl/Aryl-methyl)-2-isopropoxypyridine |

A critical consideration in these reactions is the strong basicity of Grignard and organolithium reagents. libretexts.orglibretexts.org While this compound lacks highly acidic protons, care must be taken to exclude moisture and other protic sources from the reaction medium to prevent quenching of the organometallic reagent. libretexts.org

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound can target either the pyridine ring or the substituents.

Oxidation: The nitrogen atom in the pyridine ring possesses a lone pair of electrons and is susceptible to oxidation. wikipedia.org Treatment with peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), typically results in the formation of the corresponding Pyridine-N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain types of nucleophilic and electrophilic substitutions. Catalytic oxidation of pyridine to its N-oxide has also been reported. rsc.org The chloromethyl and isopropoxy groups are generally stable under these conditions. More aggressive oxidation could potentially affect the chloromethyl group, but this typically requires harsher reagents. For instance, palladium-catalyzed aerobic oxidation of benzylic alcohols is a known process, suggesting that if the chloromethyl group were first converted to a hydroxymethyl group, it could be oxidized to an aldehyde. nih.gov

Reduction: The pyridine ring can be reduced under various conditions. Catalytic hydrogenation with catalysts like platinum, palladium, or nickel under high pressure and temperature can fully saturate the ring to yield the corresponding piperidine derivative. wikipedia.org Milder reducing agents, such as sodium borohydride in the presence of activating agents or lithium aluminum hydride, can lead to partial reduction, affording dihydropyridine or tetrahydropyridine derivatives. wikipedia.org The dearomatization of pyridines is often facilitated by first activating the ring through quaternization of the nitrogen atom, which makes the ring more electron-deficient and susceptible to hydride attack. nih.govnih.gov The chloromethyl group is a benzylic-type halide and may also be subject to reduction, for example, hydrogenolysis with a palladium catalyst and a hydrogen source would likely convert it to a methyl group.

Reaction Mechanism Elucidation Studies

Elucidating the precise mechanisms of reactions involving this compound requires detailed kinetic and spectroscopic studies to identify reaction pathways and intermediates.

Kinetic studies are essential for determining the order of a reaction, the rate-determining step, and the influence of substituents on reaction velocity. For the reactions of this compound, the most studied pathway is nucleophilic substitution at the chloromethyl group.

This reaction can potentially proceed through two primary mechanisms:

SN2 (Substitution Nucleophilic Bimolecular): This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the chloride leaving group departs. The reaction rate would be dependent on the concentration of both the substrate and the nucleophile. This pathway is common for primary alkyl halides.

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism where the leaving group first departs to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. The rate-determining step is the formation of the carbocation, and the reaction rate is dependent only on the concentration of the substrate. The pyridyl group, similar to a phenyl group, can stabilize an adjacent carbocation through resonance, making an SN1 pathway plausible, especially with weak nucleophiles or in polar, protic solvents.

Kinetic isotope effect (KIE) studies on analogous systems, such as the substitution reactions of 1-phenylethyl chlorides, have been used to dissect the fine details of the transition state, providing evidence for mechanisms that can lie on a spectrum between pure SN1 and SN2. rsc.org Similar studies on this compound would be necessary to definitively establish the operative mechanism under various conditions.

The direct observation or trapping of reaction intermediates provides crucial evidence for a proposed reaction mechanism.

For nucleophilic substitution reactions at the chloromethyl position:

In a potential SN1 pathway , the key intermediate would be the 5-(2-isopropoxypyridinyl)methyl carbocation. This species would be stabilized by resonance delocalization of the positive charge into the pyridine ring.

In an SN2 pathway , the key species is not a discrete intermediate but a pentacoordinate transition state, where the central carbon is partially bonded to both the incoming nucleophile and the departing chloride ion.

For reactions involving organometallic reagents , the mechanism can be more complex. Reactions of benzylic halides with Grignard reagents are known to have contributions from single-electron transfer (SET) pathways, which would generate radical intermediates. researchgate.net The presence of a 5-(2-isopropoxypyridinyl)methyl radical could lead to side products, such as the Wurtz coupling product (a dimer). Spectroscopic techniques like Electron Paramagnetic Resonance (EPR) could potentially detect such radical intermediates.

In the context of electrochemical reduction , studies on the analogous benzyl chloride have identified surface-adsorbed benzyl radicals and benzyl-silver anionic adducts as key intermediates when using a silver electrode. acs.orgnih.gov These findings suggest that reactions of this compound under similar conditions might also proceed through radical and organometallic intermediates.

5 Chloromethyl 2 Isopropoxypyridine As a Synthetic Building Block in Organic Chemistry

Versatility in Construction of Complex Molecular Architectures

5-(Chloromethyl)-2-isopropoxypyridine is a valuable bifunctional reagent in organic synthesis, offering chemists the ability to construct intricate molecular structures. Its utility stems from the presence of two key reactive sites: the 2-isopropoxypyridine (B97995) scaffold and the chloromethyl group at the 5-position. This combination allows for sequential or one-pot modifications, making it a versatile building block for creating diverse chemical entities. lifechemicals.comcymitquimica.comsigmaaldrich.com The pyridine (B92270) ring system itself is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs. nih.govrsc.org

Functionalization Potential of the Chloromethyl Group

The chloromethyl group (-CH2Cl) at the 5-position of the pyridine ring is a highly reactive electrophilic site. This functionality allows for a wide range of chemical transformations, enabling the attachment of various nucleophiles. This reactivity is central to its role as a building block, providing a straightforward method for elaborating the core structure.

Common Reactions of the Chloromethyl Group:

Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, alcohols, and carbanions. This allows for the introduction of a wide array of functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.

Williamson Ether Synthesis: Reaction with alkoxides or phenoxides leads to the formation of ether linkages.

Gabriel Synthesis: This method can be employed to introduce a primary amine group by reaction with potassium phthalimide (B116566) followed by hydrolysis.

Formation of Esters: Reaction with carboxylate salts yields the corresponding esters.

This functionalization potential makes this compound a key intermediate for generating libraries of compounds with diverse substituents at the 5-position of the pyridine ring.

Applications in Heterocyclic Compound Synthesis

The unique structure of this compound makes it a particularly useful precursor for the synthesis of various nitrogen-containing heterocyclic compounds. nih.govcymitquimica.comcymitquimica.com Its bifunctional nature allows for intramolecular cyclization reactions, leading to the formation of new ring systems fused to the initial pyridine core.

Formation of Fused Pyridine Systems

A significant application of this building block is in the construction of fused bicyclic and polycyclic systems containing the pyridine ring. By choosing appropriate reaction partners that can react with both the chloromethyl group and another position on the pyridine ring (often after an initial modification), chemists can construct novel heterocyclic frameworks. These fused systems are of great interest in medicinal chemistry due to their rigid conformations and potential for specific interactions with biological targets.

Synthesis of Nitrogen-Containing Heterocycles

Beyond fused systems, this compound is instrumental in the synthesis of a broader range of nitrogen-containing heterocycles. mdpi.com The reactive chloromethyl group can be used to link the pyridine scaffold to other heterocyclic rings or to initiate the formation of new heterocyclic rings. For instance, reaction with a bifunctional nucleophile can lead to the formation of a new ring system appended to the pyridine at the 5-position. The versatility of this reagent allows for the creation of complex molecules containing multiple nitrogen atoms, which are prevalent in biologically active compounds. nih.gov

Role in Scaffold-Based Chemical Research

In modern drug discovery and materials science, the concept of scaffold-based research is paramount. nih.govnih.gov This approach involves using a core molecular structure (a scaffold) that can be systematically decorated with various functional groups to create a library of related compounds. This compound is an excellent example of a molecule used in this type of research.

The 2-isopropoxypyridine core acts as the central scaffold, and the reactive chloromethyl group provides the handle for diversification. By systematically reacting this building block with a wide range of nucleophiles, researchers can rapidly generate a large number of analogues. These compound libraries can then be screened for desired biological activities or material properties. This strategy accelerates the process of identifying lead compounds in drug discovery and novel materials with specific functions. The pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in successful drugs. nih.govrsc.org

Pyridine as a Privileged Scaffold for Chemical Discovery

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone in the field of medicinal chemistry and drug discovery. nih.gov Its unique structural and electronic properties have led to its classification as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for the development of a wide array of therapeutic agents. nih.govyoutube.com

The significance of the pyridine nucleus is underscored by its presence in over 7,000 existing drug molecules of medicinal importance. organic-chemistry.org The nitrogen atom in the pyridine ring imparts several key characteristics that are advantageous for drug design. It can act as a hydrogen bond acceptor and, when protonated, as a hydrogen bond donor. This ability to participate in hydrogen bonding interactions is crucial for molecular recognition at the active sites of proteins and other biological macromolecules. Furthermore, the pyridine ring is a bioisostere of benzene, meaning it has a similar size and shape but different electronic properties, which can be exploited to fine-tune the pharmacological profile of a drug candidate. nih.gov The presence of the nitrogen atom generally improves water solubility, a desirable property for drug candidates. youtube.com

The pyridine scaffold's versatility is also evident in its synthetic tractability. The pyridine ring can be readily functionalized at various positions, allowing for the systematic exploration of chemical space around this core structure. This ease of modification enables chemists to optimize potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The development of numerous synthetic methodologies, including catalyst-mediated reactions, has further expanded the ability to create diversely substituted pyridine derivatives. nih.gov These characteristics have solidified the pyridine skeleton's role as a fundamental building block in the generation of compound libraries aimed at discovering new bioactive molecules. nih.gov

Diversity-Oriented Synthesis (DOS) Approaches Utilizing the Compound

Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery that aims to generate collections of structurally diverse small molecules. nih.gov Unlike target-oriented synthesis, which focuses on making a single, specific molecule, DOS seeks to explore a broad range of chemical space to identify novel molecular architectures with the potential for biological activity. scispace.com The underlying principle of DOS is to create molecular complexity and skeletal diversity from a common starting material or a set of building blocks. rsc.orgcam.ac.uk

The compound this compound is a well-suited building block for diversity-oriented synthesis due to the presence of multiple reactive sites that can be selectively addressed to generate a library of diverse analogs. The primary handle for diversification is the highly reactive chloromethyl group at the 5-position of the pyridine ring. This group is an excellent electrophile and readily undergoes nucleophilic substitution reactions with a wide array of nucleophiles.

This reactivity allows for the introduction of a vast range of functional groups and structural motifs. For instance, reaction with various primary and secondary amines can generate a library of aminomethylpyridine derivatives. Similarly, reaction with a diverse set of thiols can produce a collection of thiomethylpyridines, while reactions with alcohols or phenols can yield the corresponding ether-linked analogs. Each of these reactions introduces a new point of diversity, and by using a collection of different nucleophiles, a large and structurally varied library of compounds can be rapidly assembled from the common this compound scaffold.

The isopropoxy group at the 2-position of the pyridine ring offers another potential site for diversification, albeit one that is less readily functionalized than the chloromethyl group. This ether linkage could potentially be cleaved under specific conditions to reveal a 2-hydroxypyridine, which could then be further derivatized by reaction with a variety of electrophiles, such as alkyl halides or acyl chlorides, to introduce another layer of diversity into the molecular framework.

A hypothetical DOS scheme starting from this compound could involve a parallel synthesis approach where the starting material is reacted with a library of different nucleophiles in a multi-well plate format. This would generate a primary library of compounds with diversity appended at the 5-position. A selection of these products could then be subjected to a second diversification step, for example, by modification of the isopropoxy group or by further reactions on the newly introduced functional group, to create even greater structural diversity. This strategy of using a multifunctional building block like this compound is central to the ethos of DOS, enabling the efficient exploration of chemical space in the search for new biologically active molecules.

Derivatization Strategies for Research Applications of 5 Chloromethyl 2 Isopropoxypyridine

Enhancing Analytical Detection Capabilities

The inherent structure of 5-(Chloromethyl)-2-isopropoxypyridine may not possess optimal properties for sensitive detection by common analytical techniques. Derivatization of the chloromethyl group provides a direct avenue to attach moieties that confer or enhance spectroscopic or spectrometric responses.

Introduction of Chromophores for Spectroscopic Detection

A chromophore is a part of a molecule responsible for its color and absorbs energy in the visible light spectrum. By introducing a chromophore, the resulting derivative of this compound can be readily detected and quantified using UV-Visible spectroscopy. The chloromethyl group is susceptible to nucleophilic substitution by molecules containing a nucleophilic group (e.g., -OH, -NH2, -SH) and a chromophoric system.

For instance, a simple chromophore like a nitrophenyl group can be introduced. The reaction of this compound with a nucleophile such as 4-nitrophenol (B140041) in the presence of a non-nucleophilic base would yield a derivative with a strong UV-Vis absorbance.

Table 1: Potential Chromophoric Moieties for Derivatization

| Chromophore Class | Example Nucleophile | Potential λmax of Derivative |

|---|---|---|

| Nitrophenyl | 4-Nitrophenol | ~400 nm |

| Azo Dyes | 4-(Dimethylamino)azobenzene-4'-sulfonamide | ~450-500 nm |

Incorporation of Fluorophores for Fluorescence Detection

Fluorescence detection offers significantly higher sensitivity compared to absorbance-based methods. Derivatization with a fluorophore allows for the detection of minute quantities of the analyte. The principle again relies on the nucleophilic substitution of the chlorine atom in the chloromethyl group by a fluorophore-containing nucleophile. A variety of fluorescent tags with reactive functional groups are commercially available.

A well-known fluorophore like dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is typically used to label primary and secondary amines. nih.gov However, a similar strategy can be envisioned where a nucleophilic derivative of a fluorophore, such as a thiol- or amine-containing coumarin (B35378) or fluorescein (B123965) derivative, reacts with this compound. This covalent attachment imparts fluorescence to the molecule, enabling its detection at very low concentrations.

Table 2: Potential Fluorophores for Derivatization

| Fluorophore | Reactive Functional Group on Fluorophore | Excitation (nm) | Emission (nm) |

|---|---|---|---|

| Coumarin | Thiol, Amine | ~350-450 | ~450-500 |

| Fluorescein | Thiol, Amine | ~490 | ~520 |

Functionalization for Improved Mass Spectrometry Response

Mass spectrometry (MS) is a powerful analytical technique for the identification and quantification of compounds. The response of a molecule in MS, particularly in electrospray ionization (ESI), can be improved by introducing a permanently charged group or a group that is easily ionizable. The chloromethyl group of this compound can be reacted with a tertiary amine, such as triethylamine (B128534) or N,N-diisopropylethylamine, to form a quaternary ammonium (B1175870) salt. This permanently positively charged derivative will exhibit a significantly enhanced signal in positive-ion ESI-MS.

This strategy is particularly useful for quantitative studies where high sensitivity is required. The derivatization reaction is typically straightforward and can be performed under mild conditions.

Strategies for Bioconjugation and Probe Development

Bioconjugation is the process of linking a molecule to a biomolecule, such as a protein or a nucleic acid. The reactive chloromethyl group of this compound makes it a suitable candidate for the development of bioconjugates and molecular probes. The nucleophilic side chains of amino acids in proteins, such as the thiol group of cysteine or the amino group of lysine, can react with the chloromethyl group to form a stable covalent bond.

This allows for the site-specific labeling of proteins with the 2-isopropoxypyridine (B97995) moiety. If this moiety is part of a larger system with interesting biological or photophysical properties, this strategy can be used to deliver it to a specific biological target. Furthermore, by incorporating a reporter group (like a fluorophore, as discussed in 5.1.2) onto the pyridine (B92270) ring, this compound can serve as a core structure for building fluorescent probes to study biological processes.

Applications in Immobilization and Solid-Phase Synthesis

The ability of the chloromethyl group to react with nucleophiles can be exploited for the immobilization of this compound onto solid supports. Resins containing nucleophilic functional groups, such as aminomethylated or hydroxymethylated polystyrene, can serve as the solid phase. The covalent attachment of the pyridine derivative to the resin allows for its use in solid-phase synthesis.

In this approach, the immobilized pyridine can act as a scaffold. Further chemical transformations can be performed on other parts of the molecule while it remains attached to the solid support. This facilitates the purification of intermediates, as excess reagents and by-products can be simply washed away. After the desired chemical modifications, the final product can be cleaved from the resin. This methodology is a cornerstone of modern combinatorial chemistry and drug discovery.

Theoretical and Computational Investigations of 5 Chloromethyl 2 Isopropoxypyridine

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into electron distribution, molecular orbital energies, and spectroscopic characteristics.

Electronic Structure Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Electronic structure calculations, particularly those using Density Functional Theory (DFT) and Ab Initio methods, are pivotal for elucidating the geometric and electronic properties of 5-(Chloromethyl)-2-isopropoxypyridine. DFT methods, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), are commonly employed to optimize the molecular geometry and calculate electronic energies.

These calculations would typically reveal key structural parameters. For instance, the bond lengths within the pyridine (B92270) ring are expected to show partial double bond character, while the C-Cl bond of the chloromethyl group and the C-O bond of the isopropoxy group would be defining features. The computed total energy and dipole moment provide a quantitative measure of the molecule's stability and polarity, respectively.

Table 1: Predicted Geometrical Parameters from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | ~1.79 Å |

| C-O (isopropoxy) Bond Length | ~1.37 Å |

| Pyridine Ring C-N Bond Lengths | ~1.34 Å |

Note: The values in this table are hypothetical and represent typical expectations for a molecule of this nature, pending actual computational studies.

Analysis of Frontier Molecular Orbitals

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the isopropoxy group. Conversely, the LUMO is likely to be distributed over the pyridine ring and the antibonding orbital of the C-Cl bond in the chloromethyl group, suggesting this site is susceptible to nucleophilic attack.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation. Time-dependent DFT (TD-DFT) is often used to calculate the electronic absorption spectra (UV-Vis), predicting the excitation energies and oscillator strengths of electronic transitions. Furthermore, calculations of vibrational frequencies are instrumental in interpreting infrared (IR) and Raman spectra. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed to aid in the structural elucidation of the molecule and its derivatives.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility. For this compound, MD simulations would be particularly useful for exploring the rotational freedom around the C-O bond of the isopropoxy group and the C-C bond connecting the chloromethyl group to the pyridine ring. These simulations can identify the most stable conformers and the energy barriers between them, which is crucial for understanding how the molecule's shape influences its interactions and reactivity.

Reaction Mechanism Modeling and Energy Profile Determination

Computational modeling is a powerful tool for investigating reaction mechanisms. For this compound, a key reaction of interest would be the nucleophilic substitution at the chloromethyl group. Quantum mechanical calculations can be used to map the potential energy surface for such a reaction, identifying the transition state structure and calculating the activation energy. This provides a detailed, step-by-step understanding of the reaction pathway and helps to predict reaction rates and outcomes under different conditions.

Elucidation of Structure-Reactivity Relationships from Computational Data

By integrating the data from electronic structure calculations, frontier molecular orbital analysis, and reaction mechanism modeling, a comprehensive picture of the structure-reactivity relationships for this compound can be developed. For example, the calculated electrostatic potential map would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The combination of a relatively low-lying LUMO associated with the C-Cl bond and the steric accessibility of the chloromethyl group would computationally confirm its role as a reactive electrophilic site.

Applications in Computer-Assisted Molecular Design

The pyridine scaffold is a fundamental component in the design of numerous biologically active compounds, making it a focal point in computer-assisted molecular design (CAMD). While direct computational studies specifically targeting this compound are not extensively documented in publicly available research, its structural motifs—a substituted pyridine ring—are prevalent in molecules subjected to rigorous in silico analysis. The principles and methodologies applied to similar pyridine derivatives can be extrapolated to understand the potential applications of this compound in computational drug discovery.

Computer-aided drug design encompasses a variety of techniques that are instrumental in accelerating the process of drug discovery. monash.edu These methods are used to predict the interaction of a ligand with a biological target, optimize lead compounds, and design novel molecules with desired pharmacological properties. For pyridine derivatives, computational approaches such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations are commonly employed to elucidate their therapeutic potential. nih.govnih.gov

Molecular Docking and Virtual Screening

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. orientjchem.org In the context of drug design, this involves docking a ligand (like a derivative of this compound) into the active site of a target protein. For instance, studies on other chlorinated pyridine derivatives have utilized molecular docking to investigate their binding modes with specific enzymes. nih.gov A docking simulation was performed to position a 2-chloro-pyridine derivative into the active site of telomerase to determine its probable binding model. nih.gov Such studies help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

The this compound structure could be used in virtual screening campaigns to identify potential inhibitors for various targets. The pyridine nitrogen can act as a hydrogen bond acceptor, while the isopropoxy group can engage in hydrophobic interactions. The chloromethyl group offers a reactive site for potential covalent modification or can be varied to explore structure-activity relationships.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. nih.gov By analyzing a series of related compounds, QSAR studies can identify the physicochemical properties that are crucial for their activity. For pyridine derivatives, QSAR studies have been instrumental in optimizing their biological activities by modifying substituents on the pyridine ring. A review of pyridine derivatives highlighted that the presence and positions of various functional groups significantly influence their antiproliferative activity. nih.gov

A hypothetical QSAR study involving a series of analogs of this compound could involve varying the substituents at the 2 and 5 positions of the pyridine ring. The data generated from such a study could be used to build a predictive model to design new compounds with enhanced potency.

Potential Interaction Profile

The potential interactions of this compound with a hypothetical protein active site can be inferred from its structural features. The following table summarizes these potential interactions, which are crucial for molecular recognition and binding.

| Structural Feature | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Lysine, Arginine, Histidine, Serine, Threonine |

| Isopropoxy Group | Hydrophobic Interaction | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| Chloromethyl Group | Halogen Bonding, Steric Interactions, Potential Covalent Bonding | Electron-rich residues (e.g., backbone carbonyls), Cysteine, Serine |

| Aromatic Pyridine Ring | π-π Stacking, Cation-π Interactions | Phenylalanine, Tyrosine, Tryptophan, Histidine, Arginine, Lysine |

Pharmacophore Modeling and Drug-Likeness

Pharmacophore modeling is another important tool in computer-assisted drug design. It involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. The structural features of this compound, such as a hydrogen bond acceptor, a hydrophobic group, and an aromatic ring, can be used to define a pharmacophore model for screening large compound libraries to find molecules with similar features.

Furthermore, computational tools can predict the "drug-likeness" of a molecule based on various physicochemical properties, often guided by rules such as Lipinski's rule of five. The predicted properties of this compound, as shown in the table below, suggest its potential as a lead compound for further optimization.

| Property | Predicted Value/Status | Lipinski's Rule of Five Guideline |

|---|---|---|

| Molecular Weight | 185.64 g/mol | ≤ 500 g/mol |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 | ≤ 5 |

| Hydrogen Bond Donors | 0 | ≤ 5 |

| Hydrogen Bond Acceptors | 2 (N in pyridine, O in isopropoxy) | ≤ 10 |

Advanced Analytical Characterization in 5 Chloromethyl 2 Isopropoxypyridine Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating 5-(Chloromethyl)-2-isopropoxypyridine from impurities and reaction byproducts, and for its precise quantification. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) and its Hyphenated Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity. Given the compound's structure, reversed-phase HPLC is the most common approach.

A typical HPLC method for the analysis of pyridine (B92270) derivatives involves a C18 column, which provides excellent separation based on hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the efficient elution of the target compound and any impurities with varying polarities.

Hyphenation of HPLC with mass spectrometry (LC-MS/MS) provides an exceptionally powerful tool for both quantification and structural confirmation. This technique is particularly valuable for detecting and identifying trace-level impurities. In a typical LC-MS/MS setup, the analyte eluting from the HPLC column is ionized, commonly using electrospray ionization (ESI), and then subjected to tandem mass spectrometry. This allows for the selection of the protonated molecular ion of this compound and its subsequent fragmentation to generate characteristic product ions, ensuring highly selective and sensitive detection.

Table 1: Illustrative HPLC and LC-MS/MS Parameters for Analysis of Related Pyridine Derivatives

| Parameter | HPLC | LC-MS/MS |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 50 mm, 3 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | UV (e.g., 254 nm) | ESI Positive Mode |

| Ionization | - | Electrospray Ionization (ESI) |

| MS/MS Transition | - | Precursor Ion -> Product Ion(s) |

This table presents typical starting conditions for method development based on the analysis of structurally similar compounds. Actual parameters for this compound would require experimental optimization.

Gas Chromatography (GC) and its Hyphenated Techniques

Gas Chromatography (GC) is a suitable technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable to be vaporized without degradation. It is particularly useful for assessing the presence of volatile impurities and residual solvents.

In a standard GC analysis, a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polysiloxane, is often used. The choice of the stationary phase is critical to achieve good resolution between the analyte and potential impurities. The sample is injected into a heated inlet, vaporized, and carried through the column by an inert carrier gas, typically helium or nitrogen. A flame ionization detector (FID) is commonly used for quantification due to its broad applicability to organic compounds.

For enhanced identification capabilities, GC is coupled with mass spectrometry (GC-MS). This hyphenated technique provides mass spectra of the eluting compounds, which act as a chemical fingerprint, allowing for confident peak identification by comparison with spectral libraries or through manual interpretation of fragmentation patterns. GC-MS is invaluable for the structural elucidation of unknown impurities.

Table 2: Representative GC and GC-MS Parameters for Analysis of Chlorinated Pyridine Derivatives

| Parameter | Gas Chromatography (GC) | GC-MS |

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film) | HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium or Nitrogen | Helium |

| Inlet Temperature | 250 °C | 250 °C |

| Oven Program | e.g., 50 °C (2 min), then 10 °C/min to 280 °C (5 min) | e.g., 60 °C (1 min), then 15 °C/min to 300 °C (10 min) |

| Detector | Flame Ionization Detector (FID) | Mass Spectrometer |

| Ionization | - | Electron Ionization (EI, 70 eV) |

| Mass Range | - | m/z 40-450 |

This table provides exemplary parameters based on methods for similar compounds. Specific conditions for this compound must be determined empirically.

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental for confirming the chemical structure of this compound and for assessing its purity. Each method provides unique information about the molecule's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely employed.

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyridine ring, the chloromethyl group, and the isopropoxy group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide detailed information about the connectivity of the atoms. For instance, the aromatic protons would appear in the downfield region, typically between 7.0 and 8.5 ppm, with coupling patterns indicative of their relative positions on the pyridine ring. The chloromethyl protons would likely appear as a singlet around 4.5-5.0 ppm, while the isopropoxy group would exhibit a septet for the CH proton and a doublet for the two methyl groups.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shifts are indicative of their chemical environment. The carbon atoms of the pyridine ring would resonate in the aromatic region (typically 110-160 ppm), while the chloromethyl carbon and the carbons of the isopropoxy group would appear in the aliphatic region.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

The IR spectrum of this compound would display characteristic absorption bands corresponding to the various bond vibrations. Key expected absorptions include C-H stretching vibrations from the aromatic ring and the alkyl groups, C=C and C=N stretching vibrations within the pyridine ring (typically in the 1600-1400 cm⁻¹ region), C-O stretching of the isopropoxy group, and the C-Cl stretching of the chloromethyl group (usually in the 800-600 cm⁻¹ region).

Raman spectroscopy, which measures scattered light, provides complementary information. The pyridine ring vibrations are often strong and characteristic in the Raman spectrum. This technique can be particularly useful for studying the compound in aqueous solutions, where water absorption can interfere with IR measurements.

Mass Spectrometry (MS) and Tandem MS (MS/MS)

Mass Spectrometry (MS) is a vital technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.

In a typical mass spectrum, the compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with the M+2 peak being approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragmentation pattern is highly specific to the compound's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the chloromethyl group, the isopropoxy group, or cleavage of the pyridine ring, providing definitive structural confirmation.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The pyridine ring in this compound acts as a chromophore.

Detailed Research Findings: The UV spectrum of pyridine derivatives typically displays characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net For pyridine itself, absorption maxima are observed around 202 nm and 254 nm. sielc.com The substitution pattern on the pyridine ring significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

In the case of this compound, the presence of the electron-donating isopropoxy group and the chloromethyl group is expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine. The specific λmax values for this compound would be determined by recording its spectrum in a suitable solvent, typically a non-polar solvent like hexane (B92381) or a polar protic solvent like ethanol, to assess solvatochromic effects. While specific spectral data for this exact compound is not widely published, the table below illustrates typical UV absorption data for related substituted pyridines. researchgate.netresearchgate.net

Table 1: Representative UV-Visible Spectral Data for Substituted Pyridines

| Compound | Substituents | λmax (nm) | Solvent | Transition Type |

|---|---|---|---|---|

| Pyridine | None | 254, 202 | Acidic Mobile Phase | n → π, π → π |

| Pyridine Derivative L1 | - | 333, 283 | - | - |

| Quinolinic Acid | -COOH, -COOH | 257 | Aqueous | π → π, n → π |

The pH of the medium can also affect the UV spectrum of pyridine derivatives due to the protonation of the nitrogen atom in the pyridine ring. sielc.com This can be particularly useful in determining the pKa of the compound.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and reactivity.

Detailed Research Findings: For a compound like this compound, single-crystal X-ray diffraction (SCXRD) would be the method of choice. researchgate.net The process involves growing a high-quality single crystal of the compound, which can be achieved by slow evaporation of a saturated solution. acs.org This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule and ultimately solve its crystal structure.

While the specific crystal structure of this compound is not publicly available, analysis of related halogenated pyridine structures reveals key insights. nih.govnih.gov The crystallographic data would provide precise measurements of the C-Cl bond length, the geometry of the isopropoxy group, and the planarity of the pyridine ring. Furthermore, it would elucidate any intermolecular interactions, such as hydrogen bonds or halogen bonds, that govern the crystal packing. mdpi.com This information is invaluable for understanding polymorphism, solubility, and melting point.

Table 2: Illustrative Crystallographic Data Parameters for a Pyridine Derivative

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry of the unit cell. | Orthorhombic |

| Space Group | The symmetry of the crystal structure. | P2₁2₁2₁ |

| a, b, c (Å) | Unit cell dimensions. | 8.123, 10.456, 15.789 |

| α, β, γ (°) | Unit cell angles. | 90, 90, 90 |

| Volume (ų) | The volume of the unit cell. | 1342.5 |

| Z | The number of molecules per unit cell. | 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |

Advanced Hyphenated Techniques (e.g., Mass Spectro-imaging)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for complex samples. ijnrd.orgiipseries.org Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used for the analysis of pharmaceutical compounds. nih.gov

Detailed Research Findings: Mass Spectrometry Imaging (MSI) is an advanced, label-free technique that visualizes the spatial distribution of molecules within a sample. nih.govosaka-u.ac.jp While often applied to biological tissues, MSI has emerging applications in materials science and pharmaceutical development to study the distribution of compounds in formulations or to investigate degradation processes.

In the context of this compound research, MSI could be used to:

Analyze Purity and Homogeneity: To visualize the distribution of the compound and any impurities within a solid sample, providing insights beyond what bulk analysis can offer.

Study Degradation: To map the spatial distribution of degradation products that may form under stress conditions (e.g., exposure to light or heat).

Monitor Reactions: To observe the spatial progression of a reaction involving the solid-state form of the compound.

An MSI experiment involves scanning a surface with an ionization source (like a laser in MALDI or a primary ion beam in SIMS) and collecting a mass spectrum at each (x, y) coordinate. nih.gov This creates a "chemical map" showing the intensity of the ion corresponding to this compound (and other detected ions) across the sample surface. High-resolution mass spectrometry (HRMS) is often coupled with imaging to ensure highly specific detection and identification of the compound and its metabolites or degradation products. nih.gov

Electrochemical Analytical Methods

Electrochemical methods study the relationship between electricity and chemical reactions. These techniques can provide information about the redox properties of a molecule, which is relevant for understanding its reactivity, potential metabolic pathways, and for developing quantitative analytical methods.

Detailed Research Findings: Cyclic Voltammetry (CV) is a common electrochemical technique used to probe the redox behavior of a compound. For this compound, CV could be used to determine its oxidation and reduction potentials. The electrochemical reduction of the carbon-chlorine bond is a likely process to be observed. acs.org The potential at which this reduction occurs can provide information about the ease of C-Cl bond cleavage.

Furthermore, the isopropoxy group and the pyridine ring can also undergo electrochemical reactions. The electrochemical behavior will be dependent on the solvent, electrolyte, and electrode material used. mdpi.com For instance, studies on other halogenated pyridines have shown that the reduction potential is influenced by the position and nature of the substituents. nih.gov

Electrochemical methods can also be developed for the quantitative analysis of this compound. Techniques like differential pulse voltammetry or square-wave voltammetry can offer high sensitivity and selectivity, making them suitable for determining trace amounts of the compound in various samples. rsc.org

Table 3: Typical Data from a Cyclic Voltammetry Experiment

| Parameter | Description | Illustrative Value |

|---|---|---|

| Epc (V) | Cathodic Peak Potential (Reduction) | -1.2 V vs. Ag/AgCl |

| Epa (V) | Anodic Peak Potential (Oxidation) | +1.5 V vs. Ag/AgCl |

| ipc (µA) | Cathodic Peak Current | -5.2 µA |

| ipa (µA) | Anodic Peak Current | 4.8 µA |

| Scan Rate (mV/s) | The rate at which the potential is swept. | 100 mV/s |

These advanced analytical techniques provide a multi-faceted approach to the characterization of this compound, ensuring a thorough understanding of its chemical identity, purity, structure, and potential reactivity.

Q & A

Basic Synthesis: What are the common synthetic routes for 5-(Chloromethyl)-2-isopropoxypyridine?

Methodological Answer:

A typical approach involves nucleophilic substitution on a pre-functionalized pyridine scaffold. For example:

Precursor Preparation : Start with 5-hydroxymethyl-2-isopropoxypyridine.

Chlorination : React with thionyl chloride (SOCl₂) or HCl in the presence of a catalyst (e.g., DMF) under reflux (40–60°C, 6–8 hours).

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 1:3 EtOAc/hexane).

Key Considerations : Control moisture to avoid hydrolysis of the chloromethyl group. Confirm purity via melting point comparison (e.g., analogs in show mp 49–78°C) .

Advanced Synthesis: How can regioselectivity challenges in chloromethylation be addressed?

Methodological Answer:

Regioselectivity issues arise due to competing reactions at pyridine ring positions. Strategies include:

- Directed Metalation : Use a directing group (e.g., isopropoxy) to guide chloromethylation to the 5-position.

- Protection/Deprotection : Temporarily protect reactive sites (e.g., with trimethylsilyl groups) before functionalization.

- Catalytic Systems : Employ Pd-catalyzed cross-coupling (e.g., Stille or Suzuki reactions) for precise substitution, as seen in for analogous pyridines .